molecular formula C15H23NO2 B049922 西拉吗多 CAS No. 63269-31-8

西拉吗多

货号 B049922
CAS 编号: 63269-31-8
分子量: 249.35 g/mol
InChI 键: UVTLONZTPXCUPU-ZNMIVQPWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Ciramadol's synthesis involves complex chemical processes designed to achieve its potent analgesic effects. Although specific details of the synthesis process are often proprietary, it involves the creation of a compound with three adjacent chiral centers, which are critical to its activity. The synthesis process is designed to ensure the correct stereochemistry for optimal biological activity (Stallings & Donohue, 1981).

Molecular Structure Analysis

The molecular structure of Ciramadol has been thoroughly analyzed using X-ray crystallography, revealing the relative configurations of its chiral centers and its absolute configuration. This analysis is crucial for understanding how Ciramadol interacts with biological targets to exert its analgesic effects. The hydrobromide salt of Ciramadol, prepared for these studies, allowed for the observation of specific hydrogen bonds, providing insights into its molecular interactions (Stallings & Donohue, 1981).

Chemical Reactions and Properties

Ciramadol undergoes various chemical reactions in the body, leading to its metabolization and the achievement of its analgesic effects. These reactions include glucuronidation, leading to the formation of metabolites that are primarily excreted via the renal route. Understanding these metabolic pathways is essential for comprehending Ciramadol's pharmacokinetics and optimizing its therapeutic use (Sisenwine, Tio, & Ruelius, 1982).

科学研究应用

  1. 术后疼痛中的镇痛效力:西拉吗多已被证明在术后疼痛中比可待因和安慰剂提供更大的疼痛缓解,60 毫克的西拉吗多比 60 毫克的可待因更有效。然而,注意到高发生率的副作用,质疑其在门诊患者中临床使用的适用性 (Steenberghe 等人,2004 年).

  2. 慢性癌症疼痛中的疗效:西拉吗多(30 毫克和 90 毫克)在患有慢性癌症疼痛的患者中表现出显着的镇痛活性,90 毫克剂量优于可待因和 30 毫克剂量。恶心和嗜睡是常见的副作用,但与剂量无关 (Stambaugh 和 McAdams,1987 年).

  3. 剂量和毒性评估:对于因恶性疾病引起轻度或中度疼痛的患者,20 毫克至 60 毫克的剂量可有效缓解疼痛。然而,在中度至重度疼痛中,其效果较差 (Cochrane 等人,1979 年).

  4. 代谢处置研究:在恒河猴和大鼠中对西拉吗多的研究揭示了广泛的系统前代谢,并确定了通过葡萄糖醛酸苷化和 I 相转化形成的主要代谢物 (Sisenwine、Tio 和 Ruelius,1982 年).

  5. 对脊髓背角神经元的影响:发现西拉吗多抑制由缓激肽诱导的脊髓背角 V 型细胞活动,表明其阻断伤害感受活动的作用 (Kubota、Satoh 和 Takagi,1984 年).

  6. 在肾绞痛中的应用:对肾绞痛患者静脉注射西拉吗多可提供良好的止痛效果,尽管呕吐和恶心是常见的副作用 (Oosterlinck 和 Minnaert,1982 年).

  7. 与其他镇痛药的比较:西拉吗多已与喷他佐辛和可待因进行比较,用于术后疼痛,显示出相似或更好的有效性和耐受的副作用特征 (Camu,1981 年).

  8. 低呼吸抑制上限:静脉注射西拉吗多在某些剂量下显示出对呼吸抑制的上限效应,这可能是激动剂-拮抗剂型镇痛药的特征 (Romagnoli 和 Keats,1986 年).

属性

IUPAC Name

3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTLONZTPXCUPU-ZNMIVQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]([C@H]1CCCC[C@H]1O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018412
Record name Ciramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciramadol

CAS RN

63269-31-8
Record name Ciramadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63269-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciramadol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063269318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIRAMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQ109OW0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ciramadol
Reactant of Route 2
Ciramadol
Reactant of Route 3
Ciramadol
Reactant of Route 4
Ciramadol
Reactant of Route 5
Ciramadol
Reactant of Route 6
Ciramadol

Citations

For This Compound
321
Citations
MJ Staquet - Current medical research and opinion, 1980 - Taylor & Francis
A double-blind, crossover study was carried out in 15 patients with chronic pain due to cancer to assess the effectiveness of two different doses of a new analgesic, ciramadol, compared …
Number of citations: 21 www.tandfonline.com
A Kubota, M Satoh, H Takagi - The Japanese Journal of …, 1983 - jstage.jst.go.jp
… For injection of ciramadol into the lumbar subarachnoid space (intrathecal … Ciramadol was dissolved in physio logical saline and … Ciramadol dissolved in physiological saline at various …
Number of citations: 2 www.jstage.jst.go.jp
JE Stambaugh Jr, J McAdams - The Journal of Clinical …, 1987 - Wiley Online Library
… Ciramadol 30 mg and codeine 60 mg demonstrated equal analgesic activity, whereas ciramadol 90 … The predominant adverse experiences associated with ciramadol were nausea and …
Number of citations: 10 accp1.onlinelibrary.wiley.com
AD Cochrane, R Bell, JR Sullivan… - Medical Journal of …, 1979 - Wiley Online Library
Ciramadol (WY 15705), a new analgesic and narcotic antagonist was studied in oral‐dose form in 16 patients (15 of whom were suffering from malignant disease) to evaluate the …
Number of citations: 9 onlinelibrary.wiley.com
SF Sisenwine, AL Liu, C Tio, H Kimmel, G Freeland - Xenobiotica, 1986 - Taylor & Francis
1. Twelve subjects received single 15 mg oral doses of 14 C-ciramadol. Excretion of the dose occurred almost entirely by the renal route (93.5 ± 11.7 (SD)% of the dose), and only 0.7±…
Number of citations: 5 www.tandfonline.com
AM Hoyumpa, MW Brown, R Johnson… - The Journal of …, 1989 - Wiley Online Library
To determine the effects of liver disease on the disposition of ciramadol, an analgesic that undergoes ether glucuronidation, we studied its plasma pharmacokinetics in 10 patients with …
Number of citations: 8 accp1.onlinelibrary.wiley.com
L Lasagna, JF Calimlim - Clinical Pharmacology & …, 1985 - Wiley Online Library
… mg ciramadol, by 60% of those who took 30 mg ciramadol, by 59% of those who took 60 mg ciramadol, … From 1 to 4 hours after drug dosing, 15 mg ciramadol generally produced higher …
Number of citations: 4 ascpt.onlinelibrary.wiley.com
HD Reines, P Hunt, W Rambo… - The Journal of Clinical …, 1986 - Wiley Online Library
… ciramadol 60 mg was better than pentazocine and placebo at several evaluation times. The 30‐mg dose of ciramadol … in the ciramadol 30 mg group, followed by the ciramadol 60 mg, …
Number of citations: 2 accp1.onlinelibrary.wiley.com
RJ FRAGEN, NJ CALDWELL - The Journal of Clinical …, 1982 - Wiley Online Library
… statistically than placebo and the lower doses of ciramadol at certain points during the 6‐hour … We conclude that 40 mg ciramadol for moderate postoperative pain and 60 mg ciramadol …
Number of citations: 13 accp1.onlinelibrary.wiley.com
JT Haskins, JA Moyer, EA Muth, EB Sigg - European journal of …, 1985 - Elsevier
… ciramadol Like the other three compounds tested, ciramadol … of 0.6 mg/kg Additional doses of ciramadol up to 1.0 mg/kg … The ID50 for inhibition of LC impulse flow by ciramadol was …
Number of citations: 71 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。